Mal-amido-PEG4-TFP ester
Description
Significance of Heterobifunctional Polyethylene (B3416737) Glycol Linkers in Contemporary Chemistry
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. jenkemusa.com This dual reactivity allows for the specific and controlled conjugation of two different molecular entities. Polyethylene glycol (PEG) is often incorporated as a spacer in these linkers due to its advantageous properties. chempep.com
The PEG component in these linkers offers several key benefits:
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules in aqueous environments. chempep.com
Biocompatibility: PEG is well-tolerated in biological systems and exhibits low immunogenicity, making it suitable for in vivo applications. chempep.comnih.gov
Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules, which can help to minimize steric hindrance and maintain the biological activity of the components.
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, can help to reduce or even eliminate antigenicity and immunogenicity. nih.gov
These characteristics have made heterobifunctional PEG linkers indispensable tools in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the functionalization of surfaces and nanoparticles. jenkemusa.comnih.gov
Foundational Role of Mal-amido-PEG4-TFP Ester as a Versatile Molecular Bridge
This compound serves as a quintessential example of a heterobifunctional PEG linker, acting as a versatile molecular bridge to connect a thiol-containing molecule with an amine-containing molecule. biosynth.com The "PEG4" designation indicates the presence of four repeating ethylene (B1197577) glycol units, providing a spacer of a defined length. lumiprobe.com
This specific linker has found utility in various research areas, including:
Bioconjugation: It is widely used for the site-specific modification of proteins, peptides, and other biomolecules.
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.
PROTACs: this compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. biocat.com
The defined structure and versatile reactivity of this compound make it a reliable and efficient tool for constructing well-defined bioconjugates.
Conceptual Framework of this compound's Reactive Moieties in Conjugation
The functionality of this compound is rooted in the distinct reactivity of its two terminal groups: the maleimide (B117702) and the tetrafluorophenyl (TFP) ester. broadpharm.com
Maleimide Group: This group exhibits high selectivity for sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins. biochempeg.com The reaction, a Michael addition, proceeds efficiently under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. smolecule.com This specificity allows for the precise attachment of the linker to a specific cysteine residue on a protein.
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the side chain of lysine (B10760008) residues in proteins or other amine-containing molecules. This reaction results in the formation of a stable amide bond. TFP esters are often preferred over other activated esters, like N-hydroxysuccinimide (NHS) esters, due to their increased stability towards hydrolysis in aqueous media, which leads to higher coupling efficiencies.
The orthogonal reactivity of these two groups is the cornerstone of the linker's utility. One can selectively react the maleimide with a thiol-containing molecule and then react the TFP ester with an amine-containing molecule, or vice versa, to create a heterobifunctional conjugate.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H28F4N2O9 | biosynth.combroadpharm.comcd-bioparticles.net |
| Molecular Weight | 564.49 g/mol | |
| CAS Number | 1807540-84-6 | biosynth.combroadpharm.comcd-bioparticles.net |
| Appearance | Viscous Liquid | medchemexpress.com |
| Solubility | DMSO, DCM, DMF | broadpharm.com |
Interactive Data Table: Reactivity of Functional Groups
| Functional Group | Reactive Towards | Resulting Bond | Optimal pH |
| Maleimide | Thiols (-SH) | Thioether | 6.5 - 7.5 |
| TFP Ester | Primary Amines (-NH2) | Amide | 7.0 - 9.0 |
Structure
2D Structure
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZRDWRFDOPKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Derivatization Strategies of Mal Amido Peg4 Tfp Ester
Methodologies for the Chemical Synthesis of Mal-amido-PEG4-TFP Ester
The synthesis of this compound is a multi-step process that involves the sequential functionalization of the PEG4 spacer. A common synthetic route begins with a PEG4 molecule containing terminal amine and carboxyl groups.
A general synthetic approach involves two main steps:
Amine Activation: The terminal amine of a PEG4 spacer is reacted with maleimidocaproic acid. This reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous solvent like dichloromethane (B109758) (DCM). The reaction is usually carried out at reduced temperatures (0–4°C) over several hours to yield a maleimide-functionalized PEG4 intermediate.
Carboxyl Group Activation: The free carboxyl terminus of the maleimide-PEG4 intermediate is then converted to a TFP ester. This is achieved by reacting the intermediate with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in a solvent such as dimethylformamide (DMF) at room temperature.
An alternative approach involves starting with a commercially available Boc-protected N-amido-dPEG4-acid. The Boc protecting group is removed using an acid like trifluoroacetic acid (TFA). The resulting amine is then reacted with a maleimide-containing N-hydroxysuccinimide (NHS) ester. The final step involves the activation of the carboxylic acid to the corresponding TFP ester. chemicalbook.com
Exploration of Synthetic Routes for this compound Derivatives
The versatility of the this compound structure allows for the synthesis of a wide array of derivatives to suit specific applications. These derivatives can be created by modifying the maleimide (B117702) group, the PEG linker, or the TFP ester.
Table 1: Examples of Mal-amido-PEG-TFP Ester Derivatives
| Derivative Name | Modification | Potential Application |
|---|---|---|
| Mal-amido-PEG2-TFP ester | Shorter PEG chain (PEG2) | Reduced steric bulk. medchemexpress.cn |
| Mal-amido-PEG8-TFP ester | Longer PEG chain (PEG8) | Increased solubility and flexibility. |
| Branched Mal-amido-PEG-TFP ester | Branched PEG architecture | Higher drug-to-antibody ratios in ADCs. mdpi.com |
The synthesis of these derivatives often follows similar principles to the parent molecule, with modifications to the starting materials. For instance, to create a derivative with a longer PEG chain, a PEG8 starting material would be used instead of a PEG4. axispharm.com The synthesis of branched PEG derivatives involves using a branched PEG core, which can be functionalized with multiple maleimide and TFP ester groups. mdpi.com
Rational Design of Polyethylene (B3416737) Glycol Linker Lengths and Architecture in this compound Analogues
Effect of PEG Linker Length:
Effect of PEG Linker Architecture:
Linear PEG Linkers: These are the most common type of PEG linkers and consist of a single, straight chain of ethylene (B1197577) glycol units. creative-diagnostics.com
Branched PEG Linkers: Branched or multi-arm PEGs allow for the attachment of multiple molecules, which is highly desirable for creating ADCs with a high drug-to-antibody ratio (DAR). mdpi.comcreative-diagnostics.comnih.gov This can lead to enhanced therapeutic efficacy. The spatial arrangement of the branches can also influence the stability and in vivo performance of the conjugate. researchgate.net
Table 2: Impact of PEG Linker Properties on Bioconjugate Characteristics
| PEG Property | Impact on Bioconjugate | Research Finding |
|---|---|---|
| Increased Length | Enhanced tumor accumulation and antitumor activity in vivo. dovepress.com | A study on folate-conjugated liposomes showed that increasing the PEG-linker length significantly increased tumor accumulation. dovepress.com |
| Increased Length | Potential for increased hydrophobicity and faster clearance if excessively long. mdpi.com | Research on ADCs suggests that very long linear PEG linkers (e.g., PEG24) can lead to faster clearance. mdpi.com |
| Branched Architecture | Allows for higher drug loading (higher DAR) in ADCs. mdpi.com | The use of branched linkers has been shown to be effective in creating homogeneous ADCs with a DAR of 6. mdpi.com |
Comparative Synthesis of TFP Ester-Functionalized Linkers versus N-Hydroxysuccinimide Ester Analogues
Both TFP esters and N-hydroxysuccinimide (NHS) esters are widely used for the functionalization of linkers that react with primary amines to form stable amide bonds. thieme-connect.comlumiprobe.com However, they exhibit different properties that make one more suitable than the other for specific applications.
Synthesis:
The synthesis of both TFP and NHS ester-functionalized linkers typically involves the activation of a carboxylic acid group.
TFP Ester Synthesis: A carboxylic acid is reacted with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent like EDC or DIC.
NHS Ester Synthesis: A carboxylic acid is reacted with N-hydroxysuccinimide, also using a coupling agent such as EDC or dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comthieme-connect.deresearchgate.net
Reactivity and Stability:
Hydrolytic Stability: TFP esters are significantly more stable to hydrolysis, especially in aqueous solutions and at basic pH, compared to NHS esters. thieme-connect.comresearchgate.netacs.orgnih.govresearchgate.net The half-life of TFP esters in aqueous buffers can be hours, while that of NHS esters can be in the order of minutes at higher pH. researchgate.net This increased stability of TFP esters allows for longer reaction times and can lead to higher coupling efficiencies. thermofisher.cn
Optimal pH: The optimal pH for conjugation with TFP esters is generally slightly higher than for NHS esters. researchgate.netechemi.com TFP esters are more effective under basic conditions where NHS esters are prone to rapid hydrolysis. acs.orgnih.gov
Table 3: Comparison of TFP Esters and NHS Esters
| Feature | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolytic Stability | More stable, especially at basic pH. thieme-connect.comresearchgate.netacs.orgnih.govresearchgate.net | Less stable, prone to hydrolysis. researchgate.netnih.gov |
| Reactivity | Comparable to or slightly less reactive than NHS esters. thieme-connect.com | Generally considered highly reactive. thieme-connect.com |
| Optimal pH for Conjugation | Slightly higher than NHS esters (typically 7.5-8.5). researchgate.netechemi.com | Typically around 7-8. researchgate.net |
| Byproduct | 2,3,5,6-tetrafluorophenol (less nucleophilic). thieme-connect.com | N-hydroxysuccinimide. thieme-connect.com |
The choice between a TFP ester and an NHS ester-functionalized linker depends on the specific requirements of the conjugation reaction, including the stability of the biomolecule, the desired reaction conditions, and the need to maximize coupling efficiency.
Advanced Bioconjugation Chemistry Leveraging Mal Amido Peg4 Tfp Ester
Mechanistic Insights into the Maleimide-Thiol Reaction with Mal-amido-PEG4-TFP Ester
The conjugation of this compound to biomolecules containing sulfhydryl groups, such as cysteine residues in proteins, proceeds via a Michael addition reaction. nih.gov This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. broadpharm.combroadpharm.com The maleimide's electron-deficient double bond readily reacts with the nucleophilic thiol group of a cysteine residue to form a stable, covalent thioether bond. nih.gov
While generally stable, the resulting succinimide (B58015) ring in the thioether linkage can undergo hydrolysis, leading to a ring-opened structure. prolynxinc.comnih.gov This hydrolysis can be advantageous as the ring-opened product is more resistant to cleavage by thiol exchange reactions, thereby enhancing the long-term stability of the conjugate in vivo. prolynxinc.comnih.gov However, the succinimide thioether can also be susceptible to a retro-Michael reaction, which can lead to cleavage of the conjugate, particularly in the presence of other thiols. nih.govprolynxinc.com The rate of this retro-reaction can be influenced by the local chemical environment. nih.gov
Principles of TFP Ester-Amine Reactivity and Amide Bond Formation in this compound Conjugations
The tetrafluorophenyl (TFP) ester moiety of this compound is responsible for its reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. lumiprobe.combroadpharm.com This reaction occurs through a nucleophilic acyl substitution, resulting in the formation of a highly stable amide bond. A key advantage of TFP esters over other amine-reactive functionalities, like N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous solutions. lumiprobe.combroadpharm.comwikipedia.org
TFP esters are less prone to spontaneous hydrolysis, especially at the basic pH conditions (typically pH 7.5-8.0) that are optimal for the amine-acylation reaction. wikipedia.org This enhanced stability leads to higher coupling efficiencies and more reproducible conjugation outcomes. broadpharm.combroadpharm.com While NHS esters may exhibit faster reaction rates under certain conditions, their rapid hydrolysis can significantly reduce the yield of the desired conjugate. nih.govresearchgate.net The slower hydrolysis rate of TFP esters provides a wider window for the conjugation reaction to proceed to completion. wikipedia.org
Table 1: Comparison of TFP Ester and NHS Ester Reactivity
| Feature | TFP Ester | NHS Ester |
|---|---|---|
| Reactive Towards | Primary Amines | Primary Amines |
| Bond Formed | Amide | Amide |
| Optimal pH | 7.5 - 8.0 | 7.0 - 8.0 |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis lumiprobe.combroadpharm.comwikipedia.org | Less stable, prone to rapid hydrolysis at basic pH nih.govresearchgate.net |
| Coupling Efficiency | Generally higher due to reduced hydrolysis | Can be lower due to competing hydrolysis nih.gov |
Strategies for Site-Specific Bioconjugation Utilizing this compound
The dual reactivity of this compound allows for highly specific and controlled conjugation strategies. Site-specific modification is crucial for producing homogeneous bioconjugates where the location and number of attached molecules are precisely defined, which is often a challenge with residues like lysine that can be abundant on a protein surface. frontiersin.orgbionordika.no
Cysteine residues, being less abundant than lysine, are prime targets for achieving site-specific modification. explorationpub.comnih.gov By introducing a cysteine residue at a specific location on a protein through genetic engineering, the maleimide (B117702) group of the linker can be directed to that single site. explorationpub.comspringernature.com This approach allows for the creation of well-defined conjugates with a controlled drug-to-antibody ratio (DAR) in ADCs, for example. sygnaturediscovery.com
Alternatively, the reactivity of the TFP ester can be harnessed for site-specific labeling of a protein's N-terminus or a specifically introduced lysine residue. unirioja.es The differential reactivity of the N-terminal alpha-amine compared to the epsilon-amines of lysine side chains can sometimes be exploited for selective conjugation under controlled pH conditions.
Conjugation Efficiency and Selectivity Studies of this compound with Complex Biomolecules
The efficiency and selectivity of this compound in bioconjugation reactions are influenced by several factors, including pH, reaction time, and the concentration of reactants. The maleimide-thiol reaction is highly selective for sulfhydryl groups over other nucleophilic amino acid side chains. nih.gov Similarly, the TFP ester exhibits high selectivity for primary amines. lumiprobe.combroadpharm.com
Studies comparing TFP esters with other activated esters have demonstrated their superior performance in terms of conjugate yield, particularly under conditions where hydrolysis is a significant competing reaction. nih.gov For instance, the half-life of TFP esters in aqueous buffers is significantly longer than that of NHS esters, allowing for more efficient conjugation to amine-containing biomolecules. wikipedia.orgnih.gov
The PEG4 spacer in this compound also contributes to conjugation efficiency by minimizing steric hindrance between the biomolecule and the payload being attached. precisepeg.com This is particularly important when conjugating large molecules like antibodies.
Table 2: Factors Influencing Conjugation with this compound
| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction |
|---|---|---|
| Optimal pH | 6.5 - 7.5 broadpharm.com | 7.5 - 8.0 |
| Selectivity | High for thiols (cysteine) nih.gov | High for primary amines (lysine, N-terminus) lumiprobe.com |
| Key Advantage | Fast kinetics, high specificity nih.gov | High stability against hydrolysis, leading to better yields broadpharm.comwikipedia.org |
| Potential Issue | Retro-Michael reaction (reversibility) prolynxinc.com | Slower reaction rate compared to some other esters |
Applications of Mal Amido Peg4 Tfp Ester in Targeted Therapeutic Modalities
Integration of Mal-amido-PEG4-TFP Ester in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. medchemexpress.commedchemexpress.com They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.comissuu.com this compound is frequently employed as such a linker in the synthesis of PROTACs. biocat.commedchemexpress.combiotechhubafrica.co.za
Influence of this compound Linker Features on Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the successful degradation of the target protein. medchemexpress.comissuu.com The characteristics of the linker, such as its length, flexibility, and chemical composition, significantly impact the geometry and stability of this complex.
The PEG4 component of this compound provides a flexible and hydrophilic spacer. broadpharm.combiochempeg.com This flexibility allows the two ends of the PROTAC to adopt an optimal orientation for binding to both the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex. The length of the PEG chain is a critical parameter; studies have shown that systematically varying the PEG chain length can affect the degradation efficiency of PROTACs. biochempeg.com Research on various PROTACs has demonstrated that the linker length influences the efficacy of degradation, with optimal lengths varying depending on the specific target and E3 ligase involved. acs.org
Role of this compound in Modulating Target Protein Ubiquitination and Degradation Pathways
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. issuu.com The this compound linker plays a crucial role in this process by ensuring the correct positioning of the E3 ligase relative to the target protein, which is necessary for efficient ubiquitination.
The stability of the bonds formed by the linker is also critical. The maleimide (B117702) group of the linker forms a stable thioether bond with cysteine residues on the target protein or a ligand that binds to it. lumiprobe.com Similarly, the TFP ester forms a stable amide bond with an amine group on the E3 ligase ligand. wikipedia.org This covalent and stable linkage ensures that the PROTAC remains intact, allowing for sustained ubiquitination and subsequent degradation of the target protein.
Design and Development of Antibody-Drug Conjugates (ADCs) with this compound
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. issuu.comaxispharm.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. issuu.com this compound is utilized in the construction of ADCs due to its specific reactivity.
Optimization of Drug-to-Antibody Ratio (DAR) through this compound Linker Chemistry
The drug-to-antibody ratio (DAR) is a key parameter for an ADC, representing the average number of drug molecules conjugated to each antibody. issuu.com An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity. nih.gov The use of linkers like this compound allows for a degree of control over the DAR.
The maleimide group's specific reactivity towards cysteine residues allows for site-specific conjugation. researchgate.netlumiprobe.com By engineering antibodies to have a specific number of accessible cysteine residues, it is possible to control the number of drug molecules attached, thereby achieving a more defined DAR. issuu.com This is in contrast to less specific conjugation methods, such as those targeting lysine (B10760008) residues, which can result in a heterogeneous mixture of ADCs with varying DARs. issuu.com
| Conjugation Strategy | Target Residue | Resulting DAR | Reference |
|---|---|---|---|
| Maleimide-based | Engineered Cysteines | More Homogeneous | issuu.com |
| NHS-ester based | Lysines | Heterogeneous | issuu.com |
Evaluation of Conjugate Homogeneity and Its Correlation with Therapeutic Efficacy
The homogeneity of an ADC preparation, meaning the uniformity of the DAR and the sites of conjugation, is a critical quality attribute. nih.gov Heterogeneous ADC mixtures can have variable pharmacokinetic profiles and therapeutic indices. nih.gov The site-specific conjugation enabled by the maleimide chemistry of this compound contributes to the production of more homogeneous ADCs. axispharm.com
Research has shown that homogeneous ADCs often exhibit improved pharmacological properties compared to their heterogeneous counterparts. nih.gov For instance, studies comparing homogeneous and heterogeneous ADCs have demonstrated that while they may have similar in vitro cytotoxicity, the homogeneous conjugates can have a better therapeutic index in vivo. nih.govnih.gov The ability to produce more homogeneous ADCs using linkers like this compound is therefore a significant advantage in developing safer and more effective cancer therapies.
This compound in the Creation of Novel Drug Delivery Systems
Beyond PROTACs and ADCs, this compound is a versatile tool for creating other novel drug delivery systems. biochempeg.com Its heterobifunctional nature allows for the conjugation of a wide range of molecules, including peptides, oligonucleotides, and nanoparticles, to create targeted therapeutic and diagnostic agents. biosynth.comnih.gov
Contributions to Ligand and Polypeptide-Based Therapeutic Agents
This compound is a heterobifunctional chemical linker instrumental in the development of advanced, targeted therapeutic agents. biosynth.com Its structure, which features a maleimide group, a tetrafluorophenyl (TFP) ester group, and a four-unit polyethylene (B3416737) glycol (PEG4) spacer, allows for the precise and stable conjugation of distinct molecular entities. broadpharm.com This capability is fundamental to the design of therapies that can selectively target specific cells or proteins, thereby enhancing efficacy and improving the characteristics of the therapeutic molecule.
The linker's utility stems from its two different reactive groups. biosynth.com The maleimide group specifically and efficiently reacts with thiol (sulfhydryl or -SH) groups, commonly found in the cysteine residues of polypeptides, under mild pH conditions (6.5-7.5) to form a stable thioether bond. broadpharm.com Concurrently, the TFP ester group reacts with primary amines (-NH2), such as those on lysine residues or the N-terminus of a peptide, to form a robust amide bond. TFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous media compared to other activated esters like N-hydroxysuccinimide (NHS) esters, which provides greater control over the conjugation process. broadpharm.com The integrated PEG4 spacer is hydrophilic, which helps to increase the water solubility of the final conjugate and provides spatial separation between the conjugated molecules, reducing potential steric hindrance. broadpharm.com
| Functional Group | Reactive Partner | Resulting Bond | Key Features |
|---|---|---|---|
| Maleimide | Thiol (-SH) | Thioether | High specificity; reaction is most efficient at pH 6.5-7.5. broadpharm.com |
| TFP (Tetrafluorophenyl) Ester | Primary Amine (-NH₂) | Amide | Offers faster kinetics and lower hydrolysis rates compared to NHS esters. |
| PEG4 Spacer | N/A (Inert Spacer) | N/A | Enhances water solubility and reduces steric hindrance between conjugated molecules. broadpharm.com |
Polypeptide-Based Therapeutic Agents
The application of this compound is significant in the field of polypeptide-based drugs, particularly in the creation of Peptide-Drug Conjugates (PDCs). PDCs are a promising class of targeted therapeutics composed of a targeting peptide, a linker, and a cytotoxic or therapeutic drug. This construct allows for the delivery of a payload to specific cells that express the receptor for the targeting peptide, which can enhance drug targeting and reduce off-target effects. The this compound linker plays a crucial role by covalently connecting the peptide to the drug, while the PEG linker itself can help improve the conjugate's stability and solubility.
Furthermore, the linker is valuable for the site-specific modification of therapeutic polypeptides, a process known as PEGylation. biosynth.com By attaching one or more PEG chains to a protein or peptide therapeutic, its pharmacokinetic properties can be significantly improved. PEGylation can increase the molecule's hydrodynamic size, extending its in-vivo half-life, and can also shield it from proteolytic enzymes and reduce its immunogenicity. The maleimide end of this compound allows for precise attachment to specific cysteine residues within the polypeptide chain, ensuring a homogenous product.
Ligand-Based Therapeutic Agents
In addition to its use with polypeptides, this compound is a key component in the synthesis of other ligand-based therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). biocat.commedchemexpress.com PROTACs are innovative molecules designed to eliminate specific undesirable proteins from cells by hijacking the body's own ubiquitin-proteasome disposal system. medchemexpress.com A PROTAC consists of two distinct ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. medchemexpress.com this compound is used to synthesize these constructs, linking the two different ligands together to form the functional PROTAC. biocat.commedchemexpress.com
This linker is also employed in the construction of Antibody-Drug Conjugates (ADCs), where a large monoclonal antibody acts as the targeting ligand. axispharm.com ADCs deliver highly potent cytotoxic drugs directly to cancer cells by targeting antigens on the cell surface, which minimizes exposure of healthy tissues to the drug. this compound can be used to attach the drug to the antibody. Typically, the TFP ester end of the linker is first reacted with an amine-containing drug molecule. In a subsequent step, the maleimide end of the drug-linker complex is reacted with thiol groups on the antibody, which are often generated by the reduction of disulfide bonds or through engineered cysteine residues.
| Therapeutic Modality | Component 1 (Linked via TFP Ester) | Component 2 (Linked via Maleimide) | Function of Conjugate |
|---|---|---|---|
| Peptide-Drug Conjugate (PDC) | Targeting Peptide | Thiol-containing Drug | Targeted delivery of a drug to specific cells or tissues. |
| Proteolysis Targeting Chimera (PROTAC) | Ligand for Target Protein | Ligand for E3 Ubiquitin Ligase | Induces selective degradation of a target protein. medchemexpress.com |
| Antibody-Drug Conjugate (ADC) | Amine-containing Cytotoxic Drug | Targeting Antibody (with Cysteine) | Targeted delivery of a cytotoxic payload to cancer cells. axispharm.com |
Mal Amido Peg4 Tfp Ester in Molecular Imaging and Diagnostics Research
Radiochemistry and Radiolabeling Strategies Employing Mal-amido-PEG4-TFP Ester Conjugates
The development of radiopharmaceuticals, particularly for PET imaging, relies on the stable incorporation of a positron-emitting radionuclide into a targeting biomolecule. This compound facilitates this by linking chelating agents, which sequester radiometals, to targeting vectors such as antibodies or peptides. nih.govnih.gov
A primary strategy in radiochemistry involves modifying the this compound by reacting its amine-reactive TFP ester end with an amine-functionalized bifunctional chelator (BFC). This creates a maleimide-activated chelator-PEG4 construct, which is then ready for site-specific conjugation to a thiol-containing biomolecule. This multi-step process ensures that the sensitive maleimide (B117702) group is not compromised during the initial labeling steps which can sometimes require harsh conditions. thno.org
Chelators are chosen based on the specific radionuclide to be used, as their coordination chemistry must ensure the formation of a highly stable complex to prevent the in vivo release of the radiometal. nih.govresearchgate.net For instance, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used for its ability to form stable complexes with trivalent radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). nih.govthno.org Desferrioxamine (DFO) is the conventional chelator for Zirconium-89 (⁸⁹Zr), a radionuclide with a half-life suitable for imaging large antibodies. thno.orgresearchgate.net More recent research has focused on developing novel chelators like Macropa, which demonstrates superior radiolabeling kinetics and efficiency for Actinium-225 (²²⁵Ac). researchgate.net
In a representative application, a derivative, Macropa-PEG4-TFP ester, was synthesized to create antibody conjugates for targeted alpha therapy, with PET imaging surrogates being a key component of development. researchgate.net The TFP ester allows for efficient reaction with amine residues on the chelator, producing a versatile tool for radiopharmaceutical synthesis.
| Chelator Class | Example Radionuclides | Conjugation Chemistry with Linker |
|---|---|---|
| DOTA-based | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁸⁶Y | TFP ester reacts with an amine function on a DOTA derivative to form a stable amide bond. nih.govnih.govthno.org |
| DFO-based | ⁸⁹Zr | TFP ester reacts with an amine on a DFO derivative. thno.orgresearchgate.net |
| NOTA-based | ⁶⁸Ga, ¹⁸F (as Al¹⁸F) | TFP ester reacts with an amine on a NOTA derivative. thno.org |
| Macropa-based | ²²⁵Ac, ¹³⁴Ce/La (as PET surrogate) | TFP ester reacts with an amine on the chelator backbone. researchgate.net |
ImmunoPET combines the high specificity of monoclonal antibodies (mAbs) with the sensitivity of PET imaging, enabling the non-invasive visualization of target expression in vivo. nih.gov The conjugation of a radiolabeled chelator to an antibody is a critical step, and linkers like this compound are pivotal in this process. nih.govresearchgate.net The choice of radionuclide is matched to the biological half-life of the antibody, with ⁸⁹Zr (t½ = 3.3 days) being particularly suitable for intact mAbs. thno.org
The bifunctional nature of the linker allows for two main conjugation strategies:
Cysteine-directed conjugation : The maleimide group of a pre-formed chelator-PEG4-amido-mal construct reacts with a native or engineered cysteine residue on the antibody. This provides site-specific attachment, resulting in a homogeneous product. nih.govthno.org
Lysine-directed conjugation : The TFP ester of this compound reacts with the abundant lysine (B10760008) residues on the antibody surface. The maleimide end is then used to attach a thiol-modified chelator. nih.gov Alternatively, a chelator-PEG4-TFP ester derivative can be conjugated directly to antibody lysines. researchgate.net
Research has demonstrated the use of maleimide-functionalized DFO chelators for the ⁸⁹Zr-labeling of antibodies like trastuzumab for imaging HER2-positive tumors. thno.orgthno.org Similarly, studies have reported the synthesis of Macropa-PEG4-TFP ester for conjugation to the antibody YS5, creating a construct for evaluating targeted radiopharmaceutical therapy. researchgate.net These examples underscore the linker's role in creating stable and effective immunoPET tracers.
| Tracer Component | Target Antigen/Molecule | Radionuclide | Linker Application | Research Finding |
|---|---|---|---|---|
| Trastuzumab | HER2 | ⁸⁹Zr | DFO-maleimide linker used for thiol-specific conjugation. thno.orgthno.org | DFO-maleimide conjugates showed high radiochemical yield and stability, enabling successful PET imaging in xenograft models. thno.org |
| YS5 Antibody | CD46 | ²²⁵Ac | Macropa-PEG4-TFP ester used for lysine conjugation. researchgate.net | Macropa-based conjugates showed superior radiolabeling efficiency compared to DOTA-based conjugates at room temperature. researchgate.net |
| [Cys⁴⁰]-exendin-4 | GLP-1 Receptor | ¹⁸F | NOTA-MAL chelator used for thiol-specific conjugation. thno.org | The resulting tracer, [¹⁸F]AlF-NOTA-MAL-[Cys⁴⁰]-exendin-4, showed high tumor uptake and excellent tumor-to-background ratios in an insulinoma model. thno.org |
Functionalization of Imaging Probes with this compound
Beyond radiochemistry, this compound is employed to functionalize a variety of other imaging probes, such as those for photoacoustic imaging (PAI). PAI is a hybrid modality that combines light and sound to create images with high resolution and deep tissue penetration. Gold nanorods (GNRs) are often used as PAI contrast agents due to their strong optical absorption in the near-infrared (NIR) range. google.com
To create targeted PAI agents, these nanorods can be functionalized with targeting ligands, such as peptides, using the this compound linker. google.com For example, GNRs can be coated with a polymer bearing thiol groups, which then react with the maleimide end of the linker. The TFP ester end is subsequently reacted with an amine group on a tumor-targeting peptide. This assembly allows the PAI agent to specifically accumulate at the tumor site, enhancing the imaging signal from the lesion. google.com
Engineering of Biosensors and Diagnostic Agents Using this compound Conjugation
The precise conjugation capabilities of this compound are also harnessed in the engineering of targeted diagnostic agents and components for biosensors. The fundamental principle involves linking a biological recognition element (e.g., an antibody, peptide, or aptamer) to a signaling or structural component. google.com
The previously discussed immunoPET and targeted PAI probes are prime examples of diagnostic agents constructed with this linker. nih.govgoogle.com The ability to conjugate a targeting antibody or peptide to a signal-emitting nanoparticle or a radionuclide chelator is the basis for their diagnostic function. For instance, a ⁶⁸Ga-DOTA-maleimide construct was used to label various thiol-containing biomolecules, including a cyclic RGD peptide for imaging tumors and bovine serum albumin for imaging inflammation, demonstrating high radiolabeling yields for the peptide (90%). thno.org This versatility allows for the development of agents that can diagnose different pathologies by simply changing the targeting vector.
Modulation of In Vivo Pharmacokinetics and Biodistribution through this compound Mediated PEGylation in Imaging Agents
The inclusion of the hydrophilic PEG4 spacer in the this compound linker is not merely for spacing; it is a strategic choice to modulate the in vivo pharmacokinetics of the resulting conjugate. nih.govgoogle.com This modification, known as PEGylation, can significantly impact an agent's solubility, stability, and biodistribution. nih.gov
Key effects of the PEG4 moiety include:
Increased Hydrophilicity : The PEG chain enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules. broadpharm.comgoogle.com
Reduced Steric Hindrance : The spacer arm separates the conjugated molecules, minimizing potential interference with the biological activity of the targeting ligand.
Altered Pharmacokinetics : PEGylation can prolong the circulation half-life of smaller imaging agents, such as peptides or antibody fragments (e.g., VHHs), allowing more time for the probe to accumulate at its target. nih.govnih.gov This often leads to improved tumor-to-background signal ratios.
Research comparing imaging agents with and without PEG linkers, or with PEG linkers of varying lengths, has quantified these effects. A study on exendin-4 (B13836491) conjugates for diabetes therapeutics found that mono-PEGylated versions showed high receptor binding and long-acting profiles. stratech.co.uk A direct comparison of antibody-chelator conjugates made with Macropa-PEG0, Macropa-PEG4, and Macropa-PEG8 linkers demonstrated how PEG length influences biodistribution, which is critical for optimizing therapeutic and diagnostic efficacy. researchgate.net Similarly, a PET imaging study in a U87MG tumor model using a c(RGDfK) peptide labeled with either an [¹⁸F]fluoro-PEG4-thiol or a non-PEGylated [¹⁸F]fluoropropyl-thiol prosthetic group showed high tumor accumulation and rapid clearance from background tissues for both, highlighting the favorable in vivo behavior imparted by such linkers. thno.org
| Imaging Agent Comparison | Key Pharmacokinetic Parameter | Finding |
|---|---|---|
| [¹⁸F]fluoro-PEG4-S-[c(RGDfK)]₂ vs. [¹⁸F]fluoro-propyl-S-[c(RGDfK)]₂ | Tumor Uptake & Clearance | Both probes showed rapid clearance from non-target tissues and high accumulation in the tumor, indicating favorable pharmacokinetics for imaging. thno.org |
| Macropa-PEGn-YS5 antibody conjugates (n=0, 4, 8) | Biodistribution | Varying the PEG linker length (from no PEG to PEG8) allows for the fine-tuning of the biodistribution profile of the antibody conjugate, which can be optimized for specific diagnostic or therapeutic goals. researchgate.net |
| Radiolabeled Peptides (General) | Renal Uptake | PEGylation is a known strategy to reduce the often high renal uptake of radiolabeled peptides, thereby improving the imaging quality and reducing radiation dose to the kidneys. thno.org |
Contributions of Mal Amido Peg4 Tfp Ester to Advanced Materials Science and Nanotechnology
Fabrication of Novel Biocompatible Materials Using Mal-amido-PEG4-TFP Ester as a Building Block
This compound serves as a crucial building block in the synthesis of novel biocompatible materials, particularly in the realm of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the natural extracellular matrix. The fabrication of these materials often utilizes the dual reactivity of the this compound.
The maleimide (B117702) group selectively reacts with thiol (-SH) groups, commonly found in cysteine residues of proteins or in thiol-functionalized polymers, through a Michael addition reaction. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming stable thioether bonds. broadpharm.com Simultaneously, the tetrafluorophenyl (TFP) ester group reacts with primary amines (-NH2) to form stable amide bonds. This amine-reactive functionality is particularly useful for incorporating proteins, peptides, or other amine-containing molecules into the material's structure. wikipedia.org
The PEG4 spacer, a chain of four polyethylene (B3416737) glycol units, imparts hydrophilicity and flexibility to the resulting material, enhancing its water solubility and biocompatibility. sigmaaldrich.com This spacer also reduces steric hindrance, facilitating the conjugation of large biomolecules. The combination of these reactive groups and the PEG spacer allows for the creation of crosslinked hydrogel networks with tailored biological functionalities. For instance, by reacting this compound with both thiol- and amine-functionalized polymers or biomolecules, researchers can construct complex, biocompatible scaffolds that support cell growth and tissue regeneration.
Tailoring Material Properties for Enhanced Stability and Biocompatibility via this compound Incorporation
The incorporation of this compound into materials provides a powerful method for tailoring their physical and biological properties to enhance stability and biocompatibility. The inherent characteristics of the PEG spacer play a pivotal role in this regard. PEGylation, the process of attaching PEG chains to molecules or surfaces, is a well-established strategy to improve the biocompatibility of materials. frontiersin.orgpreprints.org The hydrophilic PEG cloud surrounding the material can reduce non-specific protein adsorption, a common issue that can lead to an undesirable immune response. frontiersin.orgmdpi.com
The ability to precisely control the crosslinking density by varying the concentration of this compound allows for the fine-tuning of mechanical properties, such as stiffness and elasticity, which are crucial for applications like tissue engineering scaffolds that need to match the properties of the target tissue. nih.govresearchgate.net
Development of Polymeric Scaffolds and Functional Coatings
The versatility of this compound makes it an ideal reagent for the development of advanced polymeric scaffolds and functional coatings. biochempeg.com In tissue engineering, polymeric scaffolds provide a temporary framework for cells to attach, proliferate, and form new tissue. By using this compound, these scaffolds can be functionalized with bioactive molecules to promote specific cellular responses. For example, peptides containing a cysteine residue can be attached via the maleimide group, while growth factors with available amine groups can be conjugated through the TFP ester.
This dual-functionalization capability allows for the creation of scaffolds with complex signaling environments that can guide tissue development. The thiol-maleimide reaction, in particular, is widely used for the in-situ formation of hydrogel scaffolds due to its rapid kinetics under physiological conditions. nih.govacs.org
Application in Controlled Release Systems within Material Science Contexts
In the field of materials science, this compound contributes to the design of sophisticated controlled release systems. The ability to create crosslinked polymer networks, such as hydrogels, with this linker provides a matrix for encapsulating therapeutic agents or other molecules of interest. rsc.org The release of the encapsulated payload can be controlled by the degradation of the hydrogel matrix.
The fast gelation kinetics of thiol-maleimide reactions are advantageous for creating injectable hydrogel systems that can form a depot for sustained local release of therapeutic agents. acs.org This approach is being explored for various applications where localized and prolonged release is beneficial.
This compound in the Modification of Nanoparticles for Biomedical Applications
The surface modification of nanoparticles is crucial for their successful application in biomedicine, and this compound provides a robust method for achieving this. Nanoparticles often require a hydrophilic and biocompatible coating to prevent aggregation and to evade recognition by the immune system, thereby prolonging their circulation time. frontiersin.orgpreprints.org The PEG component of this compound serves this "stealth" function effectively. preprints.org
The heterobifunctional nature of the linker is particularly valuable for creating targeted nanoparticle-based drug delivery systems. For instance, the TFP ester can be used to attach the linker to amine-functionalized nanoparticles. The exposed maleimide group can then be used to conjugate targeting ligands, such as antibodies or peptides containing thiol groups. This strategy allows for the precise, site-specific attachment of targeting moieties to the nanoparticle surface, enhancing their ability to accumulate at the desired site of action, such as a tumor. nih.gov
The improved stability of TFP esters compared to NHS esters is a significant advantage in the multi-step process of nanoparticle functionalization, ensuring higher efficiency and reproducibility of the conjugation reactions. broadpharm.comthieme-connect.com This leads to the production of well-defined, functionalized nanoparticles with consistent properties, which is essential for their translation into clinical applications. tstu.ru Research has shown that PEGylated gold nanoparticles exhibit enhanced stability and biocompatibility, making them promising candidates for various biomedical uses. nih.gov
Analytical and Spectroscopic Characterization Methodologies for Mal Amido Peg4 Tfp Ester Conjugates
Chromatographic and Spectrometric Techniques for Purity Assessment and Structural Elucidation
A combination of chromatographic and spectrometric techniques is employed to assess the homogeneity, confirm the molecular weight, and analyze the detailed structure of Mal-amido-PEG4-TFP ester conjugates.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and homogeneity of bioconjugates. Reversed-phase HPLC (RP-HPLC) is frequently used to separate the final conjugate from unreacted starting materials and byproducts. A typical method involves a C18 column with a gradient elution system of water and acetonitrile. The goal is to achieve a purity level of greater than 95%. broadpharm.comaxispharm.com Size-exclusion chromatography (SEC) can also be utilized to remove any unreacted PEG spacer and maleimide (B117702) byproducts.
Table 1: Example HPLC Purity Analysis of a this compound Conjugate
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Result | >95% Purity |
This table represents typical HPLC conditions and is for illustrative purposes.
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the final conjugate. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, providing both purity and molecular weight information in a single run. Electrospray ionization (ESI) is a common ionization technique used for bioconjugates. kcl.ac.uk
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly for analyzing large biomolecules like antibody-drug conjugates. google.com It can confirm the successful conjugation and determine the drug-to-antibody ratio (DAR). For this compound itself, mass spectrometry would show a characteristic peak corresponding to its molecular weight of 564.49 g/mol .
Table 2: Expected Mass Spectrometry Results for this compound and a Hypothetical Conjugate
| Analyte | Technique | Expected m/z |
| This compound | ESI-MS | 565.49 [M+H]⁺ |
| Hypothetical Protein Conjugate | MALDI-TOF | [Protein MW] + n * ([Linker MW] + [Drug MW]) |
This table contains hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the this compound and its conjugates. ¹H NMR is used to confirm the presence of key functional groups. For the parent linker, characteristic signals would include those for the maleimide protons and the aromatic protons of the TFP ester. For instance, the maleimide vinyl protons might appear around δ 6.70 ppm, while the TFP aromatic protons could be observed between δ 7.10–7.30 ppm in a solvent like DMSO-d₆. Following conjugation, the disappearance of the maleimide signals would indicate a successful reaction with a thiol-containing molecule.
Advanced Spectroscopic Methods for Investigating Conjugation Kinetics and Efficiency
Understanding the kinetics and efficiency of the conjugation reaction is crucial for optimizing the process. Advanced spectroscopic methods can monitor the reaction in real-time. UV-Vis spectroscopy can be employed to follow the reaction, as the release of tetrafluorophenol (TFP) upon reaction with an amine can be monitored. The maleimide group's reaction with thiols is pH-dependent, with optimal rates between pH 6.5 and 7.5. broadpharm.com Below pH 6.0, the thiol is less nucleophilic, and above pH 8.0, the maleimide group is susceptible to hydrolysis. The TFP ester is less prone to hydrolysis than N-hydroxysuccinimide (NHS) esters, allowing for a wider range of reaction conditions.
Rheological and Dielectric Characterization of this compound-Modified Materials
When this compound is used to modify materials, such as in the formation of hydrogels or functionalized surfaces, rheological and dielectric characterization can provide insights into the bulk properties of the resulting material.
Rheological measurements, such as viscosity and viscoelastic moduli (G' and G''), can describe the flow behavior and mechanical properties of the modified material. These properties are critical for applications like injectable drug delivery systems.
Emerging Research Frontiers and Future Directions for Mal Amido Peg4 Tfp Ester
Addressing Challenges in the Scalable Synthesis and Purification of Mal-amido-PEG4-TFP Ester and Its Conjugates
The scalable synthesis of this compound and the subsequent purification of its conjugates present several challenges that are areas of active research. A primary concern is the hydrolytic stability of both the maleimide (B117702) and the TFP ester moieties. The maleimide group is susceptible to ring-opening in aqueous environments, especially at higher pH values, which can lead to a loss of reactivity with thiols. researchgate.netvectorlabs.com Similarly, TFP esters, while more stable than their N-hydroxysuccinimide (NHS) ester counterparts, can still hydrolyze in aqueous buffers. vectorlabs.com
For large-scale production, maintaining anhydrous conditions and optimizing pH during synthesis and storage are critical to prevent premature degradation of the reactive ends. purepeg.com Purification of the final bioconjugates often involves separating the desired product from unreacted biomolecules, excess linker, and hydrolyzed byproducts. This heterogeneity can complicate downstream applications and regulatory approval for therapeutic agents. nih.gov Chromatographic techniques, such as hydrophobic interaction chromatography, are often employed for purification. researchgate.net Future research is focused on developing more robust synthetic routes that minimize side reactions and improve the stability of the linker, as well as more efficient and scalable purification methods to ensure the homogeneity of the final conjugate.
Table 1: Key Challenges and Research Directions in Synthesis and Purification
| Challenge | Research Direction |
|---|---|
| Hydrolytic instability of maleimide and TFP ester | Development of more stable reactive groups and optimized reaction/storage conditions. researchgate.netvectorlabs.com |
| Heterogeneity of conjugates | Improvement of purification techniques like chromatography to isolate pure products. nih.govresearchgate.net |
| Scalability of synthesis | Designing synthetic routes that are efficient and reproducible on a large scale. |
Innovations in Reaction Conditions and Catalysis for Enhanced Conjugation Specificity and Yield
Optimizing reaction conditions is crucial for maximizing the specificity and yield of conjugations involving this compound. The maleimide-thiol reaction is highly selective for cysteine residues and proceeds efficiently at a pH range of 6.5-7.5. vectorlabs.comaxispharm.com Above this pH, the maleimide group can react with amines, leading to off-target modifications. vectorlabs.com The TFP ester, on the other hand, reacts optimally with primary amines at a slightly higher pH of 7.5-8.0. vectorlabs.com This differential pH reactivity allows for a degree of control over the conjugation sequence.
Recent research has explored methods to stabilize the resulting thioether bond from the maleimide-thiol reaction, which can undergo a retro-Michael reaction, leading to deconjugation. frontiersin.org Strategies to mitigate this include the hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened product. frontiersin.orgprolynxinc.com Innovations in this area also include the development of novel catalysts, although much of the current work focuses on optimizing buffer conditions and stoichiometry. For instance, using a molar excess of the PEG linker can help drive the reaction to completion. researchgate.net Future work may involve the discovery of catalysts that can accelerate conjugation rates at physiological pH while minimizing side reactions.
Table 2: Optimized Reaction Conditions for this compound Conjugation
| Functional Group | Target Residue | Optimal pH Range | Key Considerations |
|---|---|---|---|
| Maleimide | Thiol (Cysteine) | 6.5 - 7.5 | Risk of reaction with amines above pH 7.5. vectorlabs.comaxispharm.com |
| TFP Ester | Amine (Lysine, N-terminus) | 7.5 - 8.0 | More stable against hydrolysis than NHS esters. vectorlabs.com |
Expanding the Applicability of this compound to novel Chemical Biology Probes
The unique properties of this compound make it a valuable tool for the development of novel chemical biology probes. Its heterobifunctional nature allows for the precise linking of two different molecules, a key requirement in many biological studies. researchgate.net A major application is in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted cancer therapy. precisepeg.com The PEG spacer enhances the solubility and biocompatibility of the resulting ADC. americanpharmaceuticalreview.comnih.gov
Beyond ADCs, this linker is being used to create probes for molecular imaging. nih.gov By attaching a fluorescent dye or a radionuclide to a targeting molecule like a peptide or antibody, researchers can visualize biological processes in real-time. purepeg.com The linker's ability to connect different chemical entities is also being exploited in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. glpbio.com The versatility of the maleimide and TFP ester groups allows for conjugation to a wide range of biomolecules, opening up new avenues for creating sophisticated probes to study complex biological systems. mdpi.comncl.ac.uk
Computational Modeling and Simulation of this compound Interactions with Biological Systems and Materials
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding and predicting the behavior of bioconjugates. researchgate.net For conjugates made with this compound, these methods can provide insights into how the PEG linker affects the structure, dynamics, and interactions of the attached biomolecules. nih.gov
Simulations can model the flexibility and conformation of the PEG4 chain, which can influence the accessibility of a conjugated drug to its target or the interaction of an antibody with its antigen. nih.gov Researchers are using these computational approaches to study how the polarity and length of PEG linkers impact their interaction with protein surfaces. nih.gov This can help in the rational design of linkers for specific applications, for example, by optimizing the linker length to achieve the desired distance between two conjugated molecules. Computational studies can also predict the pharmacokinetic properties of a bioconjugate, aiding in the development of more effective therapeutics.
Collaborative Research Avenues for Interdisciplinary Advancement in this compound Chemistry
The continued advancement of this compound chemistry and its applications relies heavily on interdisciplinary collaboration. The development of novel therapeutics and diagnostics requires the combined expertise of organic chemists, biochemists, molecular biologists, and clinicians. nih.gov
Chemists are needed to design and synthesize novel linkers with improved stability and reactivity. Biochemists and molecular biologists can then utilize these linkers to create new bioconjugates and test their efficacy and specificity in cellular and animal models. For therapeutic applications, collaboration with pharmacologists and clinicians is essential to evaluate the in vivo performance and safety of these conjugates. The development of new imaging probes also necessitates partnerships between chemists and experts in imaging technologies. nih.gov Such collaborative efforts will be crucial for translating the potential of this compound into tangible advances in medicine and biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
